1-(2-Chlorophenyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea
Description
1-(2-Chlorophenyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea is a urea derivative featuring a 2-chlorophenyl group and a pyridinylmethyl moiety substituted with a furan-3-yl ring at the 6-position. The structural uniqueness of this compound lies in its furan-3-yl substituent, which introduces an oxygen-containing heterocycle that may enhance solubility or modulate target binding compared to analogs with bulkier or more lipophilic groups.
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[[6-(furan-3-yl)pyridin-3-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c18-14-3-1-2-4-16(14)21-17(22)20-10-12-5-6-15(19-9-12)13-7-8-23-11-13/h1-9,11H,10H2,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPFIYFJQBNPIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCC2=CN=C(C=C2)C3=COC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Pyridine Intermediate: The pyridine ring is synthesized through a condensation reaction involving a suitable aldehyde and an amine.
Introduction of the Furan Ring: The furan ring is introduced via a cyclization reaction, often using a furan precursor and a suitable catalyst.
Coupling with Chlorophenyl Group: The chlorophenyl group is coupled to the intermediate through a nucleophilic substitution reaction.
Formation of the Urea Linkage: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols are used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
1-(2-Chlorophenyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity.
Materials Science: The compound is studied for its potential use in the development of novel materials with specific properties.
Biological Studies: It is used in research to understand its interactions with biological systems and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through:
Inhibition of Enzymes: By binding to the active site of enzymes, it can inhibit their activity.
Receptor Modulation: It may interact with receptors to modulate their signaling pathways.
Pathway Interference: The compound can interfere with specific biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- The target compound replaces bulky -CF₃ (in 5e ) or thioether (in 7n ) with a furan ring, likely reducing steric hindrance and increasing polarity.
Physicochemical Properties
Available data for analogs are as follows:
Implications :
- The furan in the target compound may improve aqueous solubility compared to 5e (due to -CF₃ hydrophobicity) but reduce it relative to 7n (thioether and methoxy groups enhance polarity).
- The absence of a methyl group on the pyridine ring (unlike 5e ) might decrease metabolic stability .
Compound 5e :
- The -CF₃ group is associated with enhanced binding affinity to hydrophobic kinase pockets but may increase toxicity risks.
Compound 7n :
Target Compound :
- No direct activity data are available. However, the furan-3-yl group could: Enhance selectivity for oxygen-sensitive targets (e.g., tyrosine kinases). Mitigate toxicity linked to -CF₃ or thioether metabolites.
- Further studies are required to validate its pharmacokinetic and pharmacodynamic profiles.
Biological Activity
1-(2-Chlorophenyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological evaluations, and the implications of its activity against various cancer cell lines.
Chemical Structure and Properties
The compound has the following molecular formula: C13H12ClN3O. It features a chlorophenyl group and a pyridine moiety, which are significant for its biological activity. The structure can be represented as follows:
Antiproliferative Effects
Recent studies have demonstrated that derivatives of urea compounds exhibit significant antiproliferative effects against various cancer cell lines. For example, a related compound showed IC50 values of 2.39 μM against A549 (lung cancer) and 3.90 μM against HCT-116 (colorectal cancer) cell lines . Such findings suggest that 1-(2-Chlorophenyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea may display similar or enhanced activities due to its structural analogies.
The mechanism by which these compounds exert their effects often involves the inhibition of key signaling pathways associated with cancer proliferation. The Raf/MEK/ERK pathway is notably affected by these compounds, leading to reduced cell viability in treated cell lines . Molecular docking studies indicate that the urea moiety interacts with specific amino acids in target proteins, enhancing inhibitory effects on cancer cell growth .
In Vitro Studies
In vitro assays using the MTT method have been employed to assess the antiproliferative activity of this compound. Results indicate that compounds similar to 1-(2-Chlorophenyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea can significantly inhibit cell growth across several cancer types. Table 1 summarizes some key findings:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 1-(2-Chlorophenyl)-3-{4-{[3-methyl...} | A549 | 2.39 |
| 1-(2-Chlorophenyl)-3-{4-{[3-methyl...} | HCT-116 | 3.90 |
| Sorafenib | A549 | 2.12 |
| Sorafenib | HCT-116 | 2.25 |
Structure–Activity Relationship (SAR)
The SAR analysis reveals that modifications to the pyridine ring and the urea structure can significantly influence biological activity. For instance, substituents at specific positions on the pyridine ring enhance binding affinity to target proteins involved in tumorigenesis .
Q & A
Q. What are the optimized synthetic routes for 1-(2-Chlorophenyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea, and how do reaction conditions influence yield?
Answer: The synthesis typically involves coupling a 2-chloroaniline derivative with a pyridinyl-furan precursor via urea bond formation. Key steps include:
- Coupling Agents: Use carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) to activate the carbonyl group for urea linkage .
- Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance reaction efficiency. For example, DMF at 80°C improved yields by 15–20% compared to DCM in analogous urea syntheses .
- Purification: Column chromatography with silica gel (ethyl acetate/hexane, 3:7) is critical to isolate the product from unreacted intermediates.
Q. How is the structural integrity of this compound validated, and what spectroscopic techniques are essential?
Answer: Structural confirmation requires:
- 1H/13C NMR: Key signals include the urea NH protons (δ 8.2–9.1 ppm) and furan aromatic protons (δ 6.5–7.3 ppm). Pyridinyl methylene groups appear as singlets near δ 4.5 ppm .
- IR Spectroscopy: Urea C=O stretching at ~1650–1700 cm⁻¹ and NH stretches at ~3200–3350 cm⁻¹ confirm bond formation .
- High-Resolution Mass Spectrometry (HRMS): Accurate mass determination (e.g., [M+H]+ calculated for C₁₉H₁₅ClN₃O₂: 376.0851) resolves ambiguities in molecular formula .
Q. What solvent systems are recommended for solubility and stability studies?
Answer:
- Polar Solvents: DMSO or DMF (≥10 mg/mL) are ideal for stock solutions due to the compound’s hydrophobic aryl groups .
- Aqueous Buffers: For biological assays, dilute DMSO stock into PBS (pH 7.4) with ≤0.1% DMSO to avoid precipitation. Stability tests show <5% degradation over 48 hrs at 4°C .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution, furan position) affect bioactivity?
Answer: Structure-activity relationship (SAR) studies on analogous compounds reveal:
- Chlorophenyl Position: 2-Chloro substitution enhances target binding affinity (IC₅₀ = 1.2 µM vs. 4.8 µM for 3-chloro derivatives) due to steric and electronic effects .
- Furan vs. Thiophene: Replacing furan with thiophene in the pyridinyl group decreases antiproliferative activity by 40%, likely due to reduced π-π stacking .
Q. What methodologies are used to resolve contradictions in reported biological activity data?
Answer: Discrepancies in IC₅₀ values often arise from assay conditions. Standardize protocols by:
- Cell Line Selection: Use NCI-60 panels for broad activity profiling. For example, MDA-MB-231 (breast cancer) may show higher sensitivity than A549 (lung) due to differential receptor expression .
- Dose-Response Curves: Perform 72-hour assays with 10-dose serial dilutions (1 nM–100 µM) to capture full efficacy profiles .
- Control Compounds: Include reference inhibitors (e.g., staurosporine for kinases) to normalize inter-laboratory variability .
Q. How is in vitro antiproliferative activity evaluated, and what are critical controls?
Answer:
- MTT Assay: Seed cells (5,000 cells/well) in 96-well plates, treat with compound (0.1–100 µM), and measure absorbance at 570 nm after 72 hrs. Normalize to DMSO-treated controls .
- Apoptosis Markers: Use Annexin V/PI staining and caspase-3 activation to distinguish cytostatic vs. cytotoxic effects .
- Off-Target Checks: Screen against non-cancerous cell lines (e.g., HEK293) to assess selectivity. A selectivity index (SI) >10 is desirable .
Q. What computational tools predict binding modes of this compound with kinase targets?
Answer:
- Docking Software (AutoDock Vina): Simulate interactions with ATP-binding pockets (e.g., EGFR kinase). Key residues: Lys745 (H-bond with urea NH) and hydrophobic pockets accommodating chlorophenyl/furan groups .
- MD Simulations (GROMACS): Run 100-ns trajectories to validate docking poses. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
Q. How can regioselectivity challenges during functionalization of the pyridinyl-furan moiety be addressed?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
